2-(4-Benzylmorpholin-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzylmorpholin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNIQPSJZCVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674229 | |
| Record name | (4-Benzylmorpholin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170701-93-6 | |
| Record name | (4-Benzylmorpholin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure and Optimization
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Reaction Setup : L-Phenylalanine (1.0 mmol) is stirred with potassium carbonate (3.0 mmol) in acetonitrile at 40°C for 15 minutes.
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Ring Formation : 1,2-Dibromoethane (1.0 mmol) is added, and the mixture is refluxed at 80°C for 6–12 hours to form the morpholin-2-one intermediate.
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Benzylation : Benzyl bromide (1.0 mmol) is introduced, followed by additional K₂CO₃, and refluxed for 4 hours to yield N-benzylmorpholin-2-one.
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Cyanomethyl Introduction : The lactam oxygen is substituted with a cyanomethyl group via nucleophilic displacement using bromoacetonitrile in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and alkali.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Ring Formation | 1,2-Dibromoethane, K₂CO₃ | 80°C, 6–12 h | 78% |
| Cyanomethylation | Bromoacetonitrile, TBAB, KOH | Reflux, 1 h | 68–72% |
Advantages :
-
Streamlined one-pot protocol reduces intermediate isolation.
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High functional group tolerance enables structural diversification.
Aldoxime Dehydration Pathway
The CN101475511B patent outlines a dehydration strategy for converting aldoximes to nitriles, adaptable for introducing the cyanomethyl group in this compound.
Synthetic Steps
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Aldehyde Synthesis : 4-Benzylmorpholine-3-carbaldehyde is prepared via oxidation of 3-hydroxymethyl-4-benzylmorpholine using pyridinium chlorochromate (PCC).
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Aldoxime Formation : The aldehyde reacts with hydroxylamine hydrochloride (HONH₃Cl) and sodium bicarbonate in toluene, yielding the corresponding aldoxime.
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Dehydration : The aldoxime is treated with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and alkali (KOH) under reflux, followed by recrystallization in ethanol to isolate the nitrile.
Optimization Insights :
-
Catalyst Loading : A molar ratio of 1:0.05 (aldehyde:TBAB) maximizes yield (85%).
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Solvent Choice : Toluene or chloroform minimizes side reactions during dehydration.
Representative Data :
Advantages :
Direct Alkylation of Morpholine Derivatives
Post-functionalization of pre-formed morpholine scaffolds offers a modular route to this compound.
Methodology
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Morpholine Synthesis : 4-Benzylmorpholine is prepared via reductive amination of benzylamine with diethanolamine, followed by cyclization.
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Cyanomethylation : The morpholine is alkylated at the 3-position using bromoacetonitrile in the presence of a base (e.g., NaH) in tetrahydrofuran (THF).
Critical Parameters :
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Base Selection : Sodium hydride (NaH) outperforms weaker bases, achieving 65% yield.
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Solvent Effects : THF facilitates higher reactivity compared to DMF or acetonitrile.
Comparative Data :
Advantages :
Comparative Analysis of Methodologies
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylmorpholin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
2-(4-Benzylmorpholin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzylmorpholin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison of 2-(4-benzylmorpholin-3-yl)acetonitrile with analogous compounds is presented below, focusing on molecular features, electronic properties, and safety profiles.
Structural and Functional Group Analysis
Notes: *Hypothetical values based on structural analogs.
Electronic and Reactivity Profiles
- Target Compound : The nitrile group likely lowers the LUMO energy, facilitating nucleophilic attack. Morpholine’s oxygen may enhance solubility in polar solvents.
- Ethyl Ester Analog (C₁₅H₂₁NO₃): The ester group (-COOEt) is less electron-withdrawing than nitrile, favoring hydrolysis or transesterification reactions .
- Coumarin-Nitrile Hybrid (C₁₂H₉NO₃): Extended conjugation in the coumarin ring delocalizes electron density, as shown by DFT studies .
Biological Activity
2-(4-Benzylmorpholin-3-yl)acetonitrile is a chemical compound characterized by its unique morpholine structure, which includes a benzyl substituent and a nitrile functional group. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications related to neurological disorders and cancer treatment.
- Molecular Formula : C${13}$H${16}$N$_{2}$
- Molecular Weight : Approximately 220.28 g/mol
- Structural Features : The compound features a morpholine ring, which is known for its ability to participate in various chemical reactions and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may inhibit certain kinases involved in cell signaling pathways, which could have implications for cancer therapy and the treatment of neurological disorders. The nitrile group enhances its reactivity, potentially allowing it to form stable complexes with target proteins.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological contexts:
Comparative Analysis with Similar Compounds
The following table summarizes the properties and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Benzylmorpholine | Morpholine ring with a benzyl substituent | Used as a building block in drug synthesis |
| 2-(4-Benzylmorpholin-2-yl)ethanamine | Similar morpholine structure | Exhibits different pharmacological profiles |
| 4-Benzylmorpholine-3-carboxylic acid | Carboxylic acid functional group | Used as a precursor for various derivatives |
| (R)-(4-Benzylmorpholin-3-yl)methanol | Alcohol functional group | Investigated for its potential as an analgesic agent |
Case Studies
Several research studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Inhibition Studies : A study demonstrated that morpholine-based compounds could inhibit certain kinases effectively, leading to reduced tumor growth in preclinical models. The implications for drug development are significant as these compounds can be optimized for better efficacy and selectivity.
- Neuroprotective Effects : Research focusing on similar morpholine derivatives indicated their potential neuroprotective effects through modulation of neurotransmitter systems. This suggests that this compound could be explored for treating neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic pathways for 2-(4-Benzylmorpholin-3-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination steps. For example, reacting 4-benzylmorpholine-3-carboxylic acid derivatives with acetonitrile precursors under controlled conditions (e.g., using coupling agents like EDC/HOBt). Optimization requires monitoring reaction progress via TLC or HPLC, adjusting parameters such as temperature (70–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd/C for hydrogenation). Purity is assessed via NMR and LC-MS .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
Use a combination of techniques: - X-ray crystallography (if single crystals are obtainable, using programs like SHELX ).
- NMR spectroscopy : H and C NMR to verify benzyl and morpholine proton environments (δ 2.5–4.0 ppm for morpholine protons; δ 7.2–7.4 ppm for benzyl aromatic protons).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] or [M+Na] peaks).
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer :
- LogP : Estimated via computational tools (e.g., DFT-based methods like B3LYP ) to predict hydrophobicity. Experimental validation via shake-flask method.
- Stability : Perform accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Use density functional theory (DFT) (e.g., B3LYP/6-31G* level ) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This identifies electrophilic/nucleophilic sites.
- Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate predictions. Contradictions may arise from solvent effects not modeled computationally .
Q. How can researchers resolve contradictions between experimental and computational data on electronic properties?
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of targets (e.g., kinases or GPCRs). Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities.
- SAR studies : Synthesize analogs (e.g., replacing benzyl with other aryl groups) and correlate structural changes with activity data .
Q. How can researchers address challenges in characterizing stereochemical outcomes during synthesis?
- Methodological Answer :
- Use chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
- Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration.
Data Contradiction Analysis
Q. What experimental approaches validate the compound’s proposed mechanism in catalytic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
